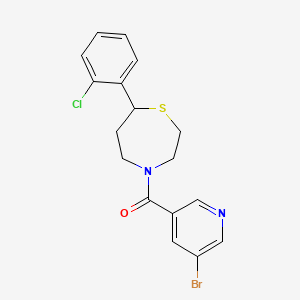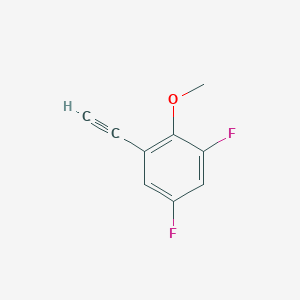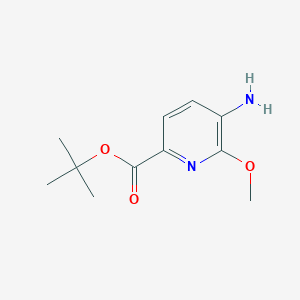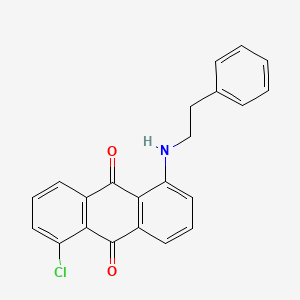![molecular formula C10H8F3NO2S B2791961 2-methyl-4-(2,2,2-trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 1955522-75-4](/img/structure/B2791961.png)
2-methyl-4-(2,2,2-trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-methyl-4-(2,2,2-trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” is a complex organic molecule. It contains a thieno[3,2-b]pyrrole core, which is a bicyclic system with sulfur and nitrogen heteroatoms. The molecule also has a carboxylic acid (-COOH) functional group, a trifluoroethyl (-CF3) group, and a methyl (-CH3) group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thieno[3,2-b]pyrrole core suggests a planar, aromatic structure. The electron-withdrawing trifluoroethyl group could have an impact on the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group could undergo reactions such as esterification or amide formation. The trifluoroethyl group is generally quite stable but could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .Mécanisme D'action
TTP488 acts as a competitive antagonist of RAGE, which is a transmembrane receptor that binds to various ligands such as advanced glycation end products (AGEs), beta-amyloid, and S100 proteins. The binding of RAGE to its ligands activates various signaling pathways such as NF-kappaB and MAPK, which are involved in the pathogenesis of various diseases. TTP488 blocks the binding of RAGE to its ligands by occupying the ligand-binding site of RAGE, thereby preventing the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
TTP488 has been shown to have various biochemical and physiological effects in animal models and clinical trials. In animal models of Alzheimer's disease, TTP488 has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In cancer, TTP488 has been shown to inhibit tumor growth and metastasis by blocking the interaction between RAGE and its ligands. In inflammation, TTP488 has been shown to reduce the production of pro-inflammatory cytokines and chemokines. However, the exact mechanisms underlying these effects are still not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
TTP488 has several advantages for lab experiments, such as its high potency and selectivity for RAGE. The compound has also been shown to have a good safety profile in animal models and clinical trials. However, TTP488 has some limitations for lab experiments, such as its low solubility in water and its potential for off-target effects. These limitations can be overcome by using appropriate solvents and controls in lab experiments.
Orientations Futures
There are several future directions for the research on TTP488, such as the development of more potent and selective RAGE antagonists, the investigation of the mechanisms underlying its effects in various diseases, and the exploration of its potential applications in other fields such as autoimmune diseases and metabolic disorders. The development of more effective delivery systems for TTP488 is also an important area of research, as it can improve its bioavailability and therapeutic efficacy.
Méthodes De Synthèse
The synthesis of TTP488 involves the reaction of 2-methyl-4-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid with 4-bromo-1H-pyrrole-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA) at room temperature for several hours. The resulting product is then purified by column chromatography to obtain TTP488 in high yield and purity.
Applications De Recherche Scientifique
TTP488 has been extensively studied for its potential applications in various fields such as neurodegenerative diseases, cancer, and inflammation. The compound has been shown to inhibit the binding of RAGE to its ligands, which are involved in the pathogenesis of these diseases. In neurodegenerative diseases such as Alzheimer's disease, TTP488 has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function in animal models. In cancer, TTP488 has been shown to inhibit tumor growth and metastasis by blocking the interaction between RAGE and its ligands. In inflammation, TTP488 has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Propriétés
IUPAC Name |
2-methyl-4-(2,2,2-trifluoroethyl)thieno[3,2-b]pyrrole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2S/c1-5-2-6-8(17-5)3-7(9(15)16)14(6)4-10(11,12)13/h2-3H,4H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWDAPFVTHYTQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C=C(N2CC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1955522-75-4 |
Source


|
| Record name | 2-methyl-4-(2,2,2-trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![diethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2791884.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide](/img/structure/B2791885.png)
![Lithium(1+) ion 2-[3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B2791887.png)
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide](/img/structure/B2791888.png)


![4-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2791894.png)
![3-butyl-9-(3-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2791895.png)


![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2791899.png)
![(3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2791900.png)